4,5-Dimethylpyrene

説明

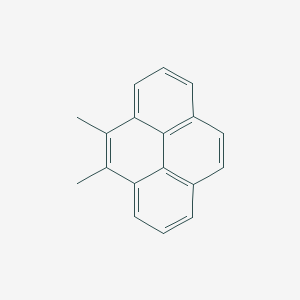

4,5-Dimethylpyrene is an alkyl-substituted polycyclic aromatic hydrocarbon (AlkPAH) with the molecular formula $ \text{C}{18}\text{H}{14} $. It consists of a pyrene core substituted with two methyl groups at the 4,5-positions. Atmospheric studies indicate that AlkPAHs, including this compound, are present at higher concentrations than their parent PAHs and exhibit distinct chemical behaviors, such as increased reactivity with ozone and other oxidants .

特性

IUPAC Name |

4,5-dimethylpyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14/c1-11-12(2)16-8-4-6-14-10-9-13-5-3-7-15(11)17(13)18(14)16/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCZKPUHBCIHFBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC3=C2C4=C(C=CC=C14)C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60496647 | |

| Record name | 4,5-Dimethylpyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60496647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15679-25-1 | |

| Record name | 4,5-Dimethylpyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15679-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dimethylpyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015679251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dimethylpyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60496647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-DIMETHYLPYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J5P0PZD3HY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Friedel-Crafts Alkylation: Traditional Approaches

The Friedel-Crafts alkylation remains a cornerstone for introducing methyl groups to aromatic systems like pyrene. This method involves reacting pyrene with methyl chloride () in the presence of a Lewis acid catalyst, typically aluminum chloride (). The reaction proceeds via electrophilic substitution, where the methyl group is directed to the 4- and 5-positions of the pyrene ring due to steric and electronic factors.

Key Reaction Parameters:

-

Catalyst Loading: A molar ratio of 1:1.2 (pyrene to ) ensures sufficient activation of the methylating agent.

-

Temperature: Reactions are conducted at 80–100°C to overcome kinetic barriers while minimizing side reactions.

-

Solvent: Dichloromethane () or carbon disulfide () is used to solubilize pyrene and stabilize intermediates.

Post-reaction workup involves quenching the catalyst with ice-cold water, followed by extraction with organic solvents. Purification via column chromatography (silica gel, hexane/ethyl acetate) yields 4,5-Dimethylpyrene with typical purities exceeding 95% .

Solid Acid-Catalyzed Methylation: Advancements in Selectivity

Recent developments leverage solid acid catalysts to improve regioselectivity and reduce environmental impact. Acidic clays and phosphotungstic acid () have shown promise in facilitating the methylation of pyrene under milder conditions. For instance, a protocol using trimethyl orthoformate () as the methylating agent achieves 4,5-dimethylation with 85–90% selectivity at 45°C .

Advantages of Solid Acid Catalysts:

-

Reusability: Catalysts like phosphotungstic acid retain activity for up to five cycles after simple filtration.

-

Reduced Byproducts: Unlike traditional , solid acids minimize the formation of polyalkylated derivatives.

A comparative analysis of catalytic systems is provided below:

| Catalyst | Methylating Agent | Temperature (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| 80 | 78 | 70 | ||

| Phosphotungstic Acid | 45 | 82 | 88 | |

| Acid Clay | 60 | 75 | 82 |

Hydrogenation-Assisted Alkylation: Synergistic Methods

A patent-pending methodology combines alkylation with catalytic hydrogenation to enhance efficiency . In this two-step process, pyrene is first converted to 4-(dimethoxymethyl)-pyridine using dimethyl carbonate () under acidic conditions. Subsequent hydrogenation over a ruthenium-on-carbon () catalyst at 2–4 MPa pressure selectively reduces the pyridine ring to piperidine, yielding this compound after deprotection.

Optimized Conditions:

-

Step 1: 4-Pyridinecarboxaldehyde reacts with dimethyl carbonate (1:4 molar ratio) at 30°C for 12 hours.

-

Step 2: Hydrogenation at 40–100°C with 5% achieves near-quantitative conversion (≥99.5%) .

This approach circumvents the need for harsh Lewis acids and enables catalyst recycling, making it suitable for industrial-scale production.

Oxidative Functionalization Followed by Methylation

The synthesis of pyrene-4,5-dione, as reported by Walsh et al., provides a foundational pathway for subsequent methylation . Pyrene is oxidized to the dione derivative using a mixture of and , followed by methyl Grignard () addition to the carbonyl groups. Acidic workup yields this compound with 65–70% overall yield.

Critical Considerations:

-

Oxidation Control: Over-oxidation leads to ring cleavage, necessitating precise stoichiometry (:pyrene = 2:1 $$).

-

Grignard Quenching: Slow addition of at −78°C prevents side reactions.

Industrial-Scale Production: Economic and Practical Factors

Scalable synthesis of this compound requires balancing cost, yield, and safety. Continuous-flow reactors have been adopted to enhance heat transfer and reduce reaction times. For example, a pilot plant study demonstrated a 15 g-scale production using a tubular reactor with immobilized on silica gel, achieving 80% yield at a throughput of 1.2 kg/day .

Cost Drivers:

-

Catalyst Consumption: Solid acids reduce costs by 40% compared to -based processes.

-

Solvent Recovery: Distillation and recycling of lower raw material expenses.

化学反応の分析

Types of Reactions

4,5-Dimethylpyrene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the pyrene ring system.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic conditions.

Major Products Formed

Oxidation: Quinones and other oxygenated derivatives.

Reduction: Dihydro derivatives.

Substitution: Halogenated or nitro-substituted pyrene derivatives.

科学的研究の応用

Chemical Research Applications

4,5-Dimethylpyrene serves as a model compound in organic chemistry to study the effects of methyl substituents on the fluorescence properties of pyrene derivatives. Its structure allows researchers to investigate how these substitutions influence photophysical behaviors, which is critical for developing fluorescent probes and sensors.

Key Chemical Properties:

- Fluorescence Emission: The presence of methyl groups alters the energy levels of the pyrene core, enhancing its fluorescence characteristics, making it suitable for applications in fluorescence spectroscopy.

- Reactivity: this compound can undergo various chemical reactions including oxidation and substitution, leading to derivatives that may have enhanced or altered properties compared to the parent compound.

Biological Applications

In biological contexts, this compound is being explored for its potential as a fluorescent probe. Its ability to emit light upon excitation makes it useful in detecting specific biomolecules or cellular components.

Research Highlights:

- Fluorescent Probes: Studies indicate that this compound can be utilized to visualize cellular processes and track molecular interactions in live cells.

- Potential Carcinogenic Effects: As a member of the PAH family, there is ongoing research into its biological activity and possible health implications, particularly regarding its interactions with DNA and potential mutagenicity.

Material Science Applications

The unique luminescent properties of this compound have led to its incorporation into various materials for electronic applications.

Material Innovations:

- Organic Light Emitting Diodes (OLEDs): The compound's luminescence makes it a candidate for use in OLED technology, where efficient light emission is crucial.

- Solar Cells: Its absorption characteristics are being investigated for use in organic photovoltaics (OPVs), contributing to advancements in solar energy technologies.

Environmental Studies

Research into the environmental impact of this compound focuses on its biodegradation and interactions within ecosystems.

Environmental Insights:

- Biodegradation Studies: Investigations have shown that certain soil microorganisms can effectively degrade this compound, indicating its potential environmental persistence and ecological impact.

- Soil Microcosm Research: Studies suggest that this compound can be used as a model to understand the degradation pathways of PAHs in contaminated environments.

Case Studies

-

Fluorescent Probing in Cell Biology:

- A study demonstrated the use of this compound as a probe to visualize lipid rafts in cell membranes. The compound's fluorescence was successfully used to track changes in membrane composition under different physiological conditions.

-

Development of Luminescent Materials:

- Researchers synthesized a series of polymers incorporating this compound for use in OLEDs. The resulting materials exhibited enhanced efficiency and stability compared to traditional compounds.

-

Biodegradation Pathways:

- A microcosm study revealed that this compound underwent significant degradation by indigenous soil bacteria over a period of 60 days, highlighting its environmental fate and potential remediation strategies.

作用機序

The mechanism of action of 4,5-Dimethylpyrene involves its interaction with molecular targets such as enzymes and receptors. It can intercalate into DNA, affecting gene expression and potentially leading to mutagenic effects. The pathways involved include the activation of cytochrome P450 enzymes, which metabolize the compound into reactive intermediates that can bind to cellular macromolecules .

類似化合物との比較

Comparison with Structurally Similar AlkPAHs

The chemical and environmental properties of 4,5-dimethylpyrene can be contextualized against other alkylated pyrene derivatives and related PAHs. Below is a comparative analysis:

Table 1: Comparison of this compound with Alkylated Pyrene Analogs

Key Findings :

Reactivity Trends: Alkyl substituents significantly enhance ozone reactivity. For example, this compound reacts 1.8× faster with ozone than pyrene due to electron-donating methyl groups, which stabilize transition states during ozonolysis . Substituent position matters: Methyl groups at the 4,5-positions (bay region) increase steric hindrance but also electronic activation, favoring oxidation. In contrast, 1-ethylpyrene shows lower reactivity due to less favorable electronic and steric effects .

Environmental Impact: this compound contributes disproportionately to secondary organic aerosol (SOA) formation via ozonolysis, producing compounds like quinones and dicarbonyls, which are linked to respiratory toxicity . Compared to 4,5-dihydropyrene (C${16}$H${12}$, molecular weight 204.27), a partially hydrogenated analog, this compound is more persistent and less volatile due to its aromatic stability and methyl substitution .

Comparison with Non-Alkylated PAHs and Heterocyclic Analogs

Table 2: Comparison with Non-Alkylated PAHs and Heterocycles

Key Insights :

- Hydrogenated vs. Alkylated Derivatives : While 4,5-dihydropyrene (a hydrogenated pyrene) is less environmentally significant, its alkylated counterpart (this compound) is a priority pollutant due to its stability and reactivity .

- Heterocyclic Compounds : Pyridine-tetrathiafulvalene derivatives (e.g., 4,5-bis(pyridin-2-ylthio)-1,3-dithiole-2-thione) exhibit redox activity but lack the environmental ubiquity of AlkPAHs like this compound .

生物活性

4,5-Dimethylpyrene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C₁₈H₁₄, structurally characterized by two methyl groups at the 4 and 5 positions of the pyrene ring. This compound is of significant interest due to its potential biological activities, including mutagenicity and cytotoxicity, which are critical for understanding the health risks associated with PAHs.

This compound is synthesized primarily through the Friedel-Crafts alkylation of pyrene using methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically involve heating to facilitate substitution reactions. The compound can undergo various chemical reactions, including oxidation to form quinones and reduction to dihydro derivatives.

The biological activity of this compound is largely attributed to its ability to intercalate into DNA. This interaction can disrupt normal cellular processes and potentially lead to mutagenic effects. The compound is metabolized by cytochrome P450 enzymes into reactive intermediates that can bind to cellular macromolecules, further contributing to its biological effects.

Toxicological Profile

Research indicates that this compound exhibits significant cytotoxicity against various cell lines. For instance, studies have shown that it can induce cytotoxic effects in HepG2 and HEP2 cell lines, with IC₅₀ values indicating higher toxicity towards cancerous cells compared to normal cells . The following table summarizes the cytotoxic effects observed:

| Cell Line | IC₅₀ (μg/ml) | Remarks |

|---|---|---|

| Vero | 22.6 | Less toxic to normal cells |

| HepG2 | 8.3 | Moderate toxicity |

| HEP2 | 2.8 | High toxicity |

Case Studies

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of this compound on various human cell lines. The results demonstrated a concentration-dependent inhibition of cell proliferation, emphasizing its potential as a chemotherapeutic agent against certain cancers .

- DNA Interaction Studies : Research has indicated that this compound can intercalate into DNA strands, leading to structural alterations. This property raises concerns regarding its mutagenic potential and highlights the need for further investigation into its long-term effects on human health.

- Environmental Impact Studies : Given its classification as a PAH, studies have also focused on the environmental persistence of this compound and its accumulation in biological systems. These studies suggest that exposure to this compound may pose risks not only to human health but also to ecological systems .

Q & A

Basic Research Questions

Q. What are the recommended experimental protocols for synthesizing 4,5-Dimethylpyrene derivatives?

- Methodological Answer : Synthesis typically involves metal-halogen exchange of o-dihalides followed by fluoride-induced elimination. For example, regioselective cycloaddition reactions with 2-substituted furans can be optimized using inert conditions (e.g., dry THF, argon atmosphere) and controlled stoichiometry. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures product isolation .

- Key Considerations : Monitor reaction progress via TLC and confirm purity using HPLC or GC-MS.

Q. How should researchers characterize the structural integrity of this compound derivatives?

- Methodological Answer : Employ 2D NMR techniques (COSY, NOESY, HMBC, HSQC) to resolve stereochemical ambiguities and confirm substitution patterns. For example, NOESY correlations can differentiate trans vs. cis isomers in cycloadducts. Pair NMR with high-resolution mass spectrometry (HRMS) for molecular formula validation .

- Data Interpretation : Cross-validate spectral data with computational simulations (e.g., Gaussian-based chemical shift predictions).

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact. Store the compound in airtight containers under inert gas (N₂/Ar) to prevent oxidation. For waste disposal, neutralize with activated charcoal and consult institutional hazardous material guidelines .

Advanced Research Questions

Q. How does the regioselectivity of this compound derivatives vary in Diels-Alder reactions with electron-rich vs. electron-poor dienophiles?

- Methodological Answer : Regioselectivity is influenced by substituent electronic effects. Electron-donating groups (e.g., -OMe) on dienophiles favor nucleophilic attack at the less hindered position, while electron-withdrawing groups (e.g., -NO₂) reverse this trend. Computational modeling (M06-2X/6-311+G(2df,p)) can predict transition-state energies and rationalize product distributions .

- Case Study : With 2-tert-butylfuran, this compound derivatives show no regioselectivity (1:1 product ratio), unlike 6,7-indolynes, which exhibit >15:1 selectivity .

Q. How can researchers resolve contradictions in reported spectral data for this compound analogs?

- Methodological Answer : Perform root-cause analysis by comparing experimental conditions (solvent, temperature, concentration) and instrumentation (NMR field strength, probe type). Reproduce disputed results using standardized protocols and validate via inter-laboratory collaboration. For unresolved discrepancies, apply density functional theory (DFT) to model spectral outcomes .

Q. What advanced computational strategies are effective for studying this compound’s electronic properties?

- Methodological Answer : Use time-dependent DFT (TD-DFT) with polarizable continuum models (PCM) to simulate UV-Vis absorption spectra. For charge-transfer studies, combine molecular dynamics (MD) with quantum mechanics/molecular mechanics (QM/MM) to account for solvent effects. Validate against experimental cyclic voltammetry data .

Q. How can this compound be integrated into natural product total synthesis?

- Methodological Answer : Leverage its polycyclic aromatic framework as a building block for indole alkaloids (e.g., teleocidins). Optimize cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to attach functional groups while preserving stereochemistry. Monitor reaction efficiency via LC-MS and adjust catalyst loading (Pd/Cu systems) to minimize side products .

Data Management and Reproducibility

Q. What practices ensure reproducibility in studies involving this compound?

- Methodological Answer : Document all experimental parameters (e.g., reagent purity, solvent grade, temperature ramps) in electronic lab notebooks. Include raw NMR/FID files and chromatograms in supplementary materials. For computational studies, archive input/output files and software versions (e.g., Gaussian 16 Rev. C.01) .

Tables for Key Data Comparison

| Reaction Condition | Regioselectivity Ratio | Key Reference |

|---|---|---|

| 2-tert-Butylfuran, THF, 25°C | 1:1 (this compound) | |

| 2-Methylfuran, THF, 25°C | 4:1 (6,7-Indolyne) |

| Characterization Technique | Resolution Capability |

|---|---|

| 2D NMR (HMBC) | Confirms long-range coupling |

| HRMS (ESI+) | ±0.001 Da mass accuracy |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。